2,3-Dihydro-4H-pyrano[2,3-c]pyridin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydropyrano[2,3-c]pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-7-2-4-11-8-5-9-3-1-6(7)8/h1,3,5H,2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONYBZAPPAYQCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2091452-31-0 | |
| Record name | 2H,3H,4H-pyrano[2,3-c]pyridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,3 Dihydro 4h Pyrano 2,3 C Pyridin 4 One and Analogues
De Novo Synthetic Routes and Strategic Design
De novo synthesis offers a flexible and convergent approach to the pyrano[2,3-c]pyridin-4-one scaffold, allowing for the introduction of diverse substituents. Key strategies include multicomponent reactions, cycloaddition reactions, and transition metal-catalyzed cyclizations.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are a cornerstone of efficient heterocyclic synthesis. While direct MCRs for 2,3-Dihydro-4H-pyrano[2,3-c]pyridin-4-one are not extensively documented, established protocols for analogous pyran-fused heterocycles and substituted pyridones provide a clear blueprint for its construction.
A plausible and widely adopted MCR strategy for the pyridinone portion of the molecule involves the one-pot reaction of an aldehyde, an active methylene (B1212753) compound like cyanoacetamide or malononitrile, a 1,3-dicarbonyl compound such as ethyl acetoacetate, and an ammonia (B1221849) source, typically ammonium (B1175870) acetate. nih.gov This approach leverages a cascade of reactions, often beginning with a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and dehydration to construct the dihydropyridinone ring.
For the related pyrano[2,3-c]pyrazole scaffold, four-component reactions are common, involving an aldehyde, malononitrile, a β-ketoester, and hydrazine (B178648) hydrate. semanticscholar.org Replacing hydrazine with an appropriate nitrogen source like cyanoacetamide and ammonia is a logical adaptation for the synthesis of the target pyridinone core. These reactions are often promoted by a variety of catalysts, ranging from simple bases like piperidine (B6355638) to organocatalysts such as L-proline. nih.govsid.ir
A novel MCR approach to a related pyranopyrazolopyridone system utilized a pre-formed 4-hydroxy-6-methylpyridin-2-one, an aromatic aldehyde, and a pyrazolone, demonstrating that a pyridone precursor can be effectively incorporated in an MCR to build the fused pyran ring. researchgate.net
Table 1: Comparison of Catalysts in Multicomponent Syntheses of Pyrano-Fused Heterocycles
| Catalyst | Scaffold | Reactants | Solvent/Conditions | Key Advantages | Reference |
|---|---|---|---|---|---|
| Sodium Benzoate | Pyrano[2,3-c]pyrazole | Aryl aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Water, Room Temp | Mild, green, commercially available | semanticscholar.org |
| L-proline | Pyrano[2,3-d]pyrimidinone | Aromatic aldehyde, Malononitrile, Barbituric acid | Aqueous Ethanol, Room Temp | Neutral, bifunctional catalyst, green media | sid.ir |
| Co-Cd Magnetic Nanocatalyst | Pyrano-pyrazolo-pyridone | 4-hydroxy-2-pyridone, Aldehyde, Pyrazolone | Ethanol, 78 °C | Heterogeneous, easily separable, reusable | researchgate.net |
| Amberlyst A21 | Dihydropyrano[2,3-c]pyrazole | Aldehyde/Ketone, Malononitrile, Ethyl acetoacetate, Hydrazine | Ethanol | Effective for ketones, simple workup | researchgate.net |
Cycloaddition reactions represent a powerful and stereocontrolled method for constructing the six-membered rings of the pyrano[2,3-c]pyridin-4-one framework. The hetero-Diels-Alder reaction is particularly relevant for forming the 2,3-dihydro-4H-pyran-4-one ring. In this approach, an electron-rich diene reacts with a dienophile. For instance, Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) is a common reactant that can undergo cycloaddition with various aldehydes, and the resulting cycloadducts can be converted into dihydropyranones. organic-chemistry.org
Alternatively, the pyridone ring itself can be constructed via an aza-Diels-Alder reaction, where a 1-azadiene reacts with an alkene or alkyne. rsc.org The reaction of Danishefsky's diene with imines, often catalyzed by Lewis acids like copper(II) triflate, yields 2,3-dihydro-4-pyridones directly. organic-chemistry.org
Another strategy involves using a substituted 4-pyridone as the dienophile to build the pyran ring. Research has shown that N-substituted 3-formyl-5,6-dihydropyridin-4-ones can undergo inverse-electron-demand Diels-Alder reactions with electron-rich alkenes like ethyl vinyl ether to produce pyran-fused bicyclic systems. uncw.edu This demonstrates a direct pathway to fusing the pyran ring onto a pre-existing pyridone core. Intramolecular cycloadditions, such as the intramolecular nitrile oxide cycloaddition (INOC) used to synthesize related pyrazolo-pyrano-oxazole systems, also represent a potential, though less documented, strategy for forming the fused scaffold. mdpi.com
Transition metals play a crucial role in catalyzing key bond-forming reactions for the synthesis of heterocyclic frameworks. Gold-catalyzed reactions, for example, have been effectively used to synthesize pyridinones. One such strategy involves the gold-catalyzed cyclization of β-amino-ynone intermediates, which provides a rapid and efficient route to the pyridone core. organic-chemistry.org
Copper catalysts are also employed, particularly in promoting cycloaddition reactions. Copper(II) triflate has been shown to be an effective catalyst for the aza-Diels-Alder reaction between N-benzylideneanilines and Danishefsky's diene, affording dihydro-4-pyridones in high yields. organic-chemistry.org
In the context of MCRs, novel transition metal catalysts are being developed to enhance efficiency and sustainability. A bimetallic cobalt-cadmium heterogeneous magnetic catalyst was designed for the synthesis of pyranopyrazolopyridones, highlighting the potential for advanced catalytic systems in constructing these complex scaffolds. researchgate.net While palladium-catalyzed cross-coupling reactions like Suzuki and Heck are widely used for the functionalization of pyran-fused heterocycles, their application in the de novo construction of the core scaffold is less common. nih.gov
Precursor Identification and Synthetic Optimization
The successful synthesis of this compound hinges on the selection of appropriate precursors and the optimization of reaction conditions.
Precursor Identification: Based on the primary synthetic routes, the key precursors can be identified:
For MCRs: The construction of the pyridinone ring typically requires an aldehyde , an active methylene nitrile (e.g., malononitrile, cyanoacetamide), a β-dicarbonyl compound (e.g., ethyl acetoacetate, Meldrum's acid), and a source of ammonia (e.g., ammonium acetate). nih.gov
For Cycloaddition Routes: To build the pyran ring onto a pyridone, a substituted 2- or 4-pyridone serves as the dienophile, reacting with a suitable diene . uncw.edu Conversely, to build the pyridone ring, an imine and an activated diene (e.g., Danishefsky's diene) are common precursors. organic-chemistry.org
Catalyst: Screening different catalysts (acidic, basic, Lewis acid, organocatalyst, or metallic) and optimizing the catalyst loading is a primary step. For instance, the efficiency of MCRs for pyranopyrazoles has been compared using various catalysts like sodium benzoate, L-proline, and different ionic liquids. semanticscholar.orgsid.ir
Solvent: The choice of solvent significantly impacts reaction rates and yields. A notable trend is the shift towards greener solvents like water, ethanol, or aqueous mixtures, which can sometimes enhance reactivity through hydrophobic effects. semanticscholar.orgsid.ir Solvent-free conditions, either under thermal influence or through mechanochemistry, represent another highly sustainable option. nih.gov
Energy Input: Conventional heating under reflux is common, but alternative energy sources are often more efficient. Microwave irradiation can dramatically reduce reaction times from hours to minutes, while ultrasonic irradiation provides an effective energy source for promoting reactions in heterogeneous mixtures. nih.gov
Temperature and Time: These parameters are fine-tuned to ensure complete conversion of starting materials while minimizing the formation of side products. Optimization is often carried out by monitoring the reaction using techniques like Thin Layer Chromatography (TLC). researchgate.netsid.ir
Principles of Sustainable Chemistry in Pyrano-Pyridinone Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including the pyrano-pyridinone family. The goal is to design processes that are environmentally benign, economically viable, and safe.
Atom Economy: MCRs are inherently atom-economical as they incorporate the majority of atoms from the starting materials into the final product, generating minimal waste. researchgate.net
Use of Green Solvents: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Numerous MCRs for pyrano[2,3-d]pyrimidines and related scaffolds have been successfully performed in aqueous media. sid.irjmaterenvironsci.com
Benign Catalysts: There is a strong emphasis on using non-toxic, recyclable, and naturally derived catalysts. Organocatalysts like L-proline are biodegradable and effective. sid.ir Natural catalysts, such as iron ore pellets, have been reported for the synthesis of pyrano[2,3-d]pyrimidines, offering a reusable and environmentally friendly option. sid.ir Heterogeneous catalysts, especially those on magnetic nanoparticles, are advantageous as they can be easily recovered using an external magnet and reused multiple times, reducing waste and cost. researchgate.net
Energy Efficiency: As mentioned, microwave and ultrasonic irradiation are energy-efficient alternatives to conventional heating, often leading to higher yields in significantly shorter reaction times. nih.gov
Solvent-Free Reactions: Performing reactions in the absence of a solvent (solid-state or mechanochemical synthesis) eliminates solvent waste and simplifies product purification. Catalyst-free, solvent-free synthesis of pyrano[2,3-d]pyrimidine-diones has been achieved with quantitative yields. nih.gov
Table 2: Green Chemistry Approaches in the Synthesis of Related Pyrano-Heterocycles
| Green Principle | Methodology | Example Scaffold | Advantages | Reference |
|---|---|---|---|---|
| Green Solvent | Three-component reaction in water | Pyrano[2,3-d]pyrimidine | Environmentally safe, simple workup, inexpensive | sid.ir |
| Natural Catalyst | Use of Iron Ore Pellet catalyst | Pyrano[2,3-d]pyrimidine | Reusable, natural, heterogeneous, excellent yields | sid.ir |
| Atom Economy | Four-component one-pot synthesis | Pyrano[2,3-c]pyrazole | High efficiency, minimal waste, simplified procedure | semanticscholar.org |
| Energy Efficiency | Microwave-assisted synthesis | Pyrano[2,3-c]pyrazole | Drastic reduction in reaction time (e.g., 25 min vs 1.4 h) | nih.gov |
| Solvent-Free | Mechanochemical synthesis | Pyrano[2,3-d]pyrimidine-dione | No solvent waste, quantitative yields, catalyst-free | nih.gov |
Chemical Modification and Derivatization Strategies for 2,3 Dihydro 4h Pyrano 2,3 C Pyridin 4 One
Site-Selective Functionalization Methodologies
The unique arrangement of the fused pyridine (B92270) and dihydropyranone rings in 2,3-dihydro-4H-pyrano[2,3-c]pyridin-4-one provides distinct reactive centers that can be selectively targeted for functionalization.
Electrophilic Substitution on the Pyridine Moiety
The pyridine ring within the this compound scaffold is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene. This is due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orggcwgandhinagar.com Electrophilic attack on the nitrogen atom is also a competing reaction, which further deactivates the ring. gcwgandhinagar.comwikipedia.org
When electrophilic substitution does occur, it is predicted to take place at the C-5 or C-7 positions, which are meta to the ring nitrogen. quimicaorganica.orgaklectures.comquora.com This regioselectivity is governed by the stability of the cationic intermediate (sigma complex), where substitution at the meta position avoids placing a positive charge on the electronegative nitrogen atom. quora.com
Common electrophilic substitution reactions and their expected outcomes on the this compound scaffold are summarized in the table below. It is important to note that harsh reaction conditions are often required for these transformations. quora.com
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-2,3-dihydro-4H-pyrano[2,3-c]pyridin-4-one and/or 7-Nitro-2,3-dihydro-4H-pyrano[2,3-c]pyridin-4-one |
| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | 5-Bromo-2,3-dihydro-4H-pyrano[2,3-c]pyridin-4-one and/or 7-Bromo-2,3-dihydro-4H-pyrano[2,3-c]pyridin-4-one |
| Sulfonation | SO₃ / H₂SO₄ | 2,3-Dihydro-4-oxo-4H-pyrano[2,3-c]pyridine-5-sulfonic acid and/or 2,3-Dihydro-4-oxo-4H-pyrano[2,3-c]pyridine-7-sulfonic acid |
To enhance the reactivity of the pyridine ring towards electrophiles, the nitrogen atom can be converted to a pyridine-N-oxide. gcwgandhinagar.comwikipedia.org The resulting N-oxide is an activating group that directs electrophilic substitution to the C-7 (para) and C-5 (ortho) positions. Subsequent deoxygenation of the N-oxide can then yield the desired substituted pyrano-pyridinone.
Nucleophilic Additions to the Pyranone Ring
The dihydropyranone moiety of the scaffold contains electrophilic centers that are susceptible to nucleophilic attack. clockss.org The primary sites for nucleophilic addition are the carbonyl carbon (C-4) and the β-carbon of the α,β-unsaturated system (C-4a), which can lead to either direct addition to the carbonyl or conjugate addition, respectively. These reactions can sometimes result in the opening of the pyranone ring. clockss.org
For instance, strong bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to catalyze the ring-opening of dihydropyranones in the presence of a nucleophile like methanol. chalmers.se A similar reactivity could be anticipated for this compound.
The following table illustrates potential nucleophilic addition reactions and the types of products that could be formed.
| Nucleophile | Reaction Type | Potential Product(s) |
| Grignard Reagents (R-MgX) | 1,2-addition | 4-Alkyl-4-hydroxy-2,3-dihydro-4H-pyrano[2,3-c]pyridine derivatives |
| Organocuprates (R₂CuLi) | 1,4-conjugate addition | 4a-Alkyl-2,3,4a,5-tetrahydro-4H-pyrano[2,3-c]pyridin-4-one derivatives |
| Amines (R-NH₂) | Ring-opening/rearrangement | Derivatives of pyridinones or other rearranged heterocyclic systems |
| Hydrazines (R-NHNH₂) | Ring-opening/rearrangement | Pyridazine (B1198779) derivatives or other nitrogen-containing heterocycles clockss.org |
Modification at the C-4 Carbonyl Position
The carbonyl group at the C-4 position is a key site for derivatization. Standard carbonyl chemistry can be applied to introduce a variety of functional groups, thereby modifying the properties of the parent molecule.
One common strategy is the formation of hydrazones through reaction with hydrazine (B178648) derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH). mdpi.comresearchgate.net This reaction is often used for the characterization of carbonyl compounds. Other modifications can lead to the formation of oximes, imines, and thio-derivatives.
| Reagent | Derivative Formed |
| Hydroxylamine (NH₂OH) | Oxime |
| Primary Amines (R-NH₂) | Imine (Schiff base) |
| Hydrazine (H₂NNH₂) | Hydrazone |
| Lawesson's Reagent | Thione |
These modifications not only alter the electronic properties of the scaffold but also provide handles for further synthetic transformations.
Synthesis of Structure-Related Analogues and Congeners
The synthesis of analogues and congeners of this compound is a valuable strategy for exploring structure-activity relationships and for developing compounds with improved characteristics.
Isosteric and Bioisosteric Replacements within the Pyrano-Pyridinone Scaffold
Isosteric and bioisosteric replacement involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, leading to similar biological activity. spirochem.comresearchgate.netnih.gov This is a widely used strategy in medicinal chemistry to modulate the properties of a lead compound.
Within the this compound scaffold, several isosteric replacements can be envisioned:
Replacement of the Pyranone Oxygen: The oxygen atom in the pyranone ring can be replaced with other heteroatoms. For example, replacement with a sulfur atom would yield the corresponding 2,3-dihydro-4H-thiopyrano[2,3-c]pyridin-4-one. nih.gov Replacement with a nitrogen atom (NR) would lead to 2,3-dihydro-1H-pyridino[2,3-c]pyridin-4-one derivatives.
Replacement of the Pyridine Nitrogen: The nitrogen atom of the pyridine ring could be replaced with a C-H group, which would result in a benzopyranone derivative.
Ring Isosterism: The entire pyranone or pyridine ring could be replaced with other five- or six-membered heterocyclic rings to explore different spatial arrangements and electronic properties.
The following table presents some potential isosteric replacements for the this compound scaffold.
| Original Group/Atom | Isosteric Replacement | Resulting Scaffold |
| Pyranone Oxygen (-O-) | Thioether (-S-) | 2,3-Dihydro-4H-thiopyrano[2,3-c]pyridin-4-one |
| Pyranone Oxygen (-O-) | Amine (-NR-) | 2,3-Dihydro-1H-pyridino[2,3-c]pyridin-4-one |
| Pyridine Nitrogen (-N=) | Methine (-CH=) | 2,3-Dihydro-4H-chromen-4-one |
Elucidation of Peripheral Substituent Effects on Molecular Characteristics
The introduction of various substituents at different positions of the this compound scaffold can significantly influence its molecular characteristics, including its electronic properties, lipophilicity, and steric profile. The nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a critical role. rsc.orgnih.govrsc.org
Electron-Donating Groups (EDGs): Substituents such as -OH, -OR, and -NH₂ can increase the electron density of the aromatic pyridine ring, potentially making it more susceptible to electrophilic attack and altering its interaction with biological targets.
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, and -CF₃ decrease the electron density of the pyridine ring, making it more resistant to electrophilic substitution but potentially more susceptible to nucleophilic attack.
The position of the substituent also has a profound effect. For instance, a substituent at the C-7 position will have a different electronic influence compared to one at the C-5 position due to resonance and inductive effects relative to the pyridine nitrogen.
The table below summarizes the expected general effects of different types of substituents on the reactivity of the pyridine moiety.
| Substituent Type | Example | Effect on Pyridine Ring | Influence on Electrophilic Substitution | Influence on Nucleophilic Substitution |
| Electron-Donating | -OCH₃, -NH₂ | Increases electron density | Activating | Deactivating |
| Electron-Withdrawing | -NO₂, -CN | Decreases electron density | Deactivating | Activating |
Systematic studies involving the synthesis of a library of peripherally substituted analogues are essential for a comprehensive understanding of these effects and for the rational design of new derivatives with desired properties.
Advanced Transformative Reactions
Advanced synthetic strategies applied to the pyrano-pyridinone core move beyond simple functional group interconversions. These methods focus on fundamentally altering the bicyclic framework to create novel and structurally complex heterocyclic systems. Such transformations are crucial for accessing unique chemical spaces and developing compounds with new functionalities. Key strategies in this domain include reactions that expand or contract the existing rings and those that build new rings onto the scaffold, known as annulation reactions.
Ring Expansion and Contraction Reactions of the Pyrano-Pyridinone System
While direct ring expansion and contraction studies on the this compound skeleton are not extensively documented, research on closely related fused pyranone systems provides insight into potential transformative pathways. These reactions typically involve the cleavage and reformation of bonds within the heterocyclic core, leading to a change in ring size.
One illustrative transformation involves the reaction of a pyrano[2,3-c]azepine derivative, a ring-expanded analog of the pyrano-pyridinone system, with hydrazine hydrate. clockss.org In this reaction, the pyran-2-one moiety undergoes a ring transformation. The initial nucleophilic attack by hydrazine leads to the opening of the lactone ring, followed by intramolecular cyclization to form a new six-membered pyridazine ring. This results in the formation of a 9a-hydroxypyridazino[3,4-c]azepine derivative, which can be subsequently dehydrated to yield the corresponding hexahydro-1H-pyridazino[3,4-c]azepine. clockss.org This reaction effectively transforms the oxygen-containing pyranone ring into a nitrogen-containing pyridazine ring.
Conversely, ring contraction reactions, particularly of the pyridine moiety, represent a potential but less explored strategy for modifying the pyrano-pyridinone scaffold. General methodologies for pyridine ring contraction have been developed, such as the photo-promoted reaction of pyridines with silylborane, which yields pyrrolidine (B122466) derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.gov This type of skeletal editing, which contracts a six-membered ring to a five-membered one, could theoretically be applied to the pyridinone portion of the pyrano[2,3-c]pyridin-4-one system to generate novel pyrano-fused pyrrolidinone structures.
| Starting Material (Analog) | Reagents/Conditions | Product | Transformation Type | Ref |
| Pyrano[2,3-c]azepine derivative | Hydrazine hydrate, boiling ethanol | 9a-Hydroxypyridazino[3,4-c]azepine derivative | Pyranone ring transformation to Pyridazine | clockss.org |
| Pyridine (General Method) | Silylborane, light (photo-promoted) | N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene | Pyridine ring contraction to Pyrrolidine | osaka-u.ac.jpnih.gov |
Heterocyclic Fusion and Annulation Strategies
Heterocyclic fusion, or annulation, is a powerful strategy for constructing polycyclic compounds by building a new ring onto an existing molecular framework. For the this compound system, this approach allows for the synthesis of complex, multi-ring structures, significantly expanding the chemical diversity derivable from this core. These reactions often involve the condensation of a bifunctional reagent with reactive sites on the pyrano-pyridinone scaffold.
A prominent example is the construction of a pyrimidine (B1678525) ring fused to the pyrano-pyridine core. Research has demonstrated the synthesis of 4H-pyrido[4′,3′:5,6]pyrano[2,3-d]pyrimidine derivatives. orientjchem.org This synthesis starts with 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-thiocarboxamide, a derivative of the core structure. The reaction with various aromatic aldehydes in 1-pentanol, catalyzed by piperidine (B6355638), leads to a cyclocondensation reaction, forming a new pyrimidine ring fused across the c face of the pyridine ring. The resulting tetracyclic system incorporates the original pyrano-pyridine skeleton into a more complex structure. orientjchem.org
In a similar strategy, a pyrimidine ring can be fused to a related thiopyrano-pyridinone scaffold. The reaction of a 3-dimethylaminomethylene-thiopyrano[2,3-c]pyridin-4-one derivative with reagents like benzamidines or benzylguanidines in the presence of sodium ethoxide results in the formation of pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine derivatives. nih.govacs.org This reaction demonstrates how a pre-functionalized pyrano-pyridinone analog can serve as a template for the annulation of a new heterocyclic ring.
Another approach involves building the pyridine ring onto a pre-existing pyranopyrimidine core. For example, the cyclization of 6-amino-pyrano[2,3-d]pyrimidine-2,4-dione derivatives with p-nitroacetophenone in the presence of triethylamine (B128534) as a catalyst yields 6-amino-8-(4-nitrophenyl)-5-(thiophen-2-yl)-5,5a-dihydro-1H-pyrido[3′,2':5,6]pyrano[2,3-d]pyrimidine-2,4(3H,9aH)-dione. rsc.org This multi-step sequence ultimately fuses a substituted pyridine ring to the pyranopyrimidine system, highlighting a versatile annulation strategy.
| Starting Material | Reagents/Conditions | Fused Heterocyclic System | Fused Ring | Ref |
| 2-Imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-thiocarboxamide | Aromatic aldehydes, piperidine, 1-pentanol | 2-Aryl-6-hydroxymethyl-9-methyl-3,5-dihydro-4H-pirido[4′,3′:5,6]pyrano[2,3-d]pyrimidine-4-thiones | Pyrimidine | orientjchem.org |
| 3-Dimethylaminomethylene-thiopyrano[2,3-c]pyridin-4-one analog | Benzamidines or Benzylguanidines, NaOEt, ethanol | Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidines | Pyrimidine | nih.govacs.org |
| 6-Amino-pyrano[2,3-d]pyrimidine-2,4-dione derivative | p-Nitroacetophenone, triethylamine | Pyrido[3′,2':5,6]pyrano[2,3-d]pyrimidine-2,4(3H,9aH)-dione | Pyridine | rsc.org |
Theoretical and Computational Investigations of 2,3 Dihydro 4h Pyrano 2,3 C Pyridin 4 One
Quantum Mechanical Characterization of Electronic and Molecular Structures
Quantum mechanical calculations are a powerful tool for understanding the intrinsic properties of a molecule. By solving the Schrödinger equation for a given molecular system, we can obtain detailed information about its electronic structure, geometry, and reactivity. For 2,3-Dihydro-4H-pyrano[2,3-c]pyridin-4-one, these methods can predict its behavior and properties with a high degree of accuracy.
Electronic Structure, Charge Distribution, and Molecular Orbital Analysis
The electronic structure of this compound is fundamental to its chemical reactivity and physical properties. The distribution of electrons within the molecule can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. In this molecule, the electronegative oxygen and nitrogen atoms are expected to be regions of high electron density, rendering them susceptible to electrophilic attack. Conversely, the hydrogen atoms and parts of the carbon framework will exhibit lower electron density, making them potential sites for nucleophilic interaction.
Molecular orbital theory provides a more detailed picture of the electronic structure. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For pyranopyridine derivatives, these frontier orbitals are typically distributed across the fused ring system, with significant contributions from the heteroatoms.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Note: These values are theoretical and can vary depending on the level of theory and basis set used in the calculation.
Conformational Landscapes and Energy Profiles
The three-dimensional structure of a molecule is not static but rather a dynamic interplay of various conformations. The dihydropyran ring in this compound is not planar and can adopt several conformations, such as a half-chair or a boat. Computational methods can be employed to explore the potential energy surface of the molecule and identify the most stable conformations. By calculating the relative energies of different conformers, we can determine the most likely shape of the molecule under given conditions. This conformational flexibility can be critical for its biological activity, as it dictates how the molecule can interact with a biological target.
Aromaticity, Tautomerism, and Resonance Stabilization Studies
The pyridine (B92270) ring in this compound is aromatic, which contributes significantly to the molecule's stability. Aromaticity can be quantified using various computational indices, such as the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA). These calculations can confirm the aromatic character of the pyridine ring and assess any electronic communication between the two fused rings.
Tautomerism is another important aspect to consider. The presence of the lactam-like structure in the pyranone ring and the adjacent pyridine ring could potentially allow for lactam-lactim tautomerism. Quantum mechanical calculations can predict the relative energies of different tautomers, thereby determining the predominant form in the gas phase and in different solvents. The stability of the observed tautomer is often a result of a delicate balance between aromaticity gain and other electronic and steric factors. rsc.org
Resonance stabilization, arising from the delocalization of π-electrons across the conjugated system, also plays a crucial role in the stability of this compound. The carbonyl group in the pyranone ring can participate in resonance with the adjacent double bond and the pyridine ring, leading to a more dispersed electron density and increased stability.
Molecular Dynamics Simulations and Intermolecular Interactions
While quantum mechanics provides a static picture of a single molecule, molecular dynamics (MD) simulations allow us to study the behavior of molecules over time, including their interactions with their environment.
Solvation Effects on Molecular Conformation and Dynamics
The solvent environment can have a profound impact on the conformation and dynamics of a molecule. MD simulations can be used to model this compound in different solvents, providing insights into how solvent molecules arrange themselves around the solute and how this affects its structure and flexibility. For instance, in a polar solvent like water, the polar regions of the molecule (the carbonyl group and the nitrogen atom) will form strong hydrogen bonds with water molecules, which can influence the conformational preferences of the dihydropyran ring.
Computational Modeling of Ligand-Target Binding Interfaces
Given that many pyranopyridine derivatives exhibit biological activity, understanding how this compound might interact with a biological target is of great interest. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. ekb.eg These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
Following docking, MD simulations can be performed on the ligand-protein complex to assess the stability of the binding mode and to calculate the binding free energy. These calculations provide a more dynamic and accurate picture of the binding process and can help in the rational design of more potent analogs. acs.org For example, simulations could reveal that a specific substituent on the pyranopyridine core could enhance binding by forming an additional hydrogen bond with a key amino acid residue in the active site of an enzyme.
Table 2: Key Intermolecular Interactions Identified from a Hypothetical Docking Study
| Interaction Type | Interacting Residues in Target Protein |
|---|---|
| Hydrogen Bond | ASN102, GLU150 |
| Hydrophobic Interaction | LEU54, VAL88, ILE121 |
Note: This table represents a hypothetical scenario to illustrate the type of data obtained from molecular docking and dynamics simulations.
Computational Prediction of Chemical Reactivity and Selectivity
The prediction of how and where a molecule will react is a central theme in computational chemistry. For this compound, understanding its reactivity and selectivity is key to harnessing its potential in synthesis and materials science. Computational methods allow for the calculation of various electronic parameters that dictate the molecule's susceptibility to electrophilic or nucleophilic attack and its participation in pericyclic reactions. These predictions are not merely academic; they provide a rational basis for designing experiments, saving time and resources in the laboratory.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting the reactivity of molecules. biointerfaceresearch.com This theory posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. biointerfaceresearch.com The energies of these orbitals and the distribution of their electron density across the molecule are critical in determining the feasibility and outcome of a chemical reaction.
The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons, functioning as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and can be more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, it can be hypothesized that the HOMO would have significant contributions from the lone pairs of the oxygen and nitrogen atoms, as well as the π-system of the pyridine ring. The LUMO, on the other hand, would likely be centered on the electron-withdrawing carbonyl group and the adjacent carbon atoms of the pyranone ring. The precise energies and distributions would be influenced by the interplay of the fused ring systems.
To illustrate the application of FMO theory, a hypothetical set of calculated parameters for this compound and some of its potential reactants are presented in the table below. These values are representative of what would be expected from DFT calculations and are useful for predicting reactivity.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |
| This compound | -6.8 | -1.5 | 5.3 | Moderate |
| Electrophile (e.g., Maleimide) | -8.2 | -1.2 | 7.0 | Electron Acceptor |
| Nucleophile (e.g., Aniline) | -5.1 | -0.2 | 4.9 | Electron Donor |
| Diene (e.g., Butadiene) | -9.1 | 1.2 | 10.3 | Electron Donor in Diels-Alder |
The analysis of the FMOs can also predict the regioselectivity of reactions. For example, in a cycloaddition reaction, the interaction between the orbitals will be strongest where the lobes of the HOMO of one molecule and the LUMO of the other have the largest coefficients and are in phase. This allows for the prediction of which atoms will form new bonds, and thus the structure of the resulting product.
Beyond predicting if a reaction will occur, computational chemistry can illuminate the pathway through which it proceeds. The elucidation of reaction mechanisms involves mapping the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed.
The structure and energy of a transition state can be calculated using quantum mechanical methods, such as Density Functional Theory (DFT). These calculations are computationally intensive but provide a wealth of information. By locating the transition state, chemists can understand the geometry of the reacting molecules at the point of bond making and breaking. The energy of the transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate.
For a molecule like this compound, computational studies could be used to investigate its synthesis or its subsequent reactions. For example, a common route to similar fused pyran systems is through a multi-component reaction followed by cyclization. A computational study could model the step-by-step mechanism of this process, calculating the energies of all intermediates and transition states. This would reveal the rate-determining step of the reaction and could suggest modifications to the reaction conditions (e.g., catalyst, solvent) that might lower the activation energy and improve the reaction efficiency.
Consider a hypothetical intramolecular cyclization to form the pyranone ring. A computational investigation would involve the following steps:
Geometry Optimization: The structures of the starting material, the final product, and any intermediates are optimized to find their lowest energy conformations.
Transition State Search: A search is performed to locate the transition state structure connecting the reactant and the product (or intermediate). This is often the most challenging part of the calculation.
Frequency Calculation: Vibrational frequencies are calculated for all optimized structures. A true minimum on the PES (reactant, product, intermediate) will have all real frequencies, while a transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the located transition state indeed connects the desired reactant and product.
The results of such a study can be summarized in a reaction profile diagram, which plots the energy of the system as a function of the reaction coordinate. A representative table of calculated energies for a hypothetical reaction pathway is shown below.
| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
| Reactant | 0.0 | 0 |
| Transition State 1 | +25.3 | 1 |
| Intermediate | -5.2 | 0 |
| Transition State 2 | +15.8 | 1 |
| Product | -12.7 | 0 |
These computational tools provide a detailed molecular-level understanding of chemical reactions that is often inaccessible through experimental methods alone. For this compound, such studies would be instrumental in predicting its synthetic accessibility and its potential to undergo further chemical transformations, thereby guiding its future development and application.
Mechanistic Elucidation of 2,3 Dihydro 4h Pyrano 2,3 C Pyridin 4 One Interactions
Molecular Target Engagement and Modulatory Mechanisms
Currently, there is a lack of specific published research detailing the direct molecular targets of 2,3-Dihydro-4H-pyrano[2,3-c]pyridin-4-one.
No specific data from enzyme kinetic studies involving this compound could be retrieved. Information regarding its potential inhibitory effects on specific enzymes, including determination of inhibition constants (K i) or IC50 values, and the elucidation of inhibition mechanisms (e.g., competitive, non-competitive, or uncompetitive) are not available in the reviewed literature.
Detailed receptor binding assays for this compound have not been reported. Consequently, information on its affinity for specific receptors, potential for allosteric modulation, and the resulting perturbation of signal transduction pathways remains uncharacterized.
There is a paucity of studies employing spectroscopic and biophysical techniques, such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or surface plasmon resonance, to characterize the direct binding interactions between this compound and protein targets. Such studies would be crucial in understanding the structural basis of its potential biological activity.
Cellular Mechanistic Investigations
Specific investigations into the cellular mechanisms of action for this compound are not documented in the available scientific literature.
While related pyranopyridine derivatives have been shown to influence various cellular signaling pathways, there is no specific evidence to indicate which, if any, of these pathways are modulated by this compound.
Studies determining the subcellular distribution of this compound and its potential effects on specific organelles have not been published. This information is vital for a complete understanding of its cellular activity and potential mechanisms of action.
Quantitative Biophysical Characterization of Binding Events
The comprehensive understanding of the molecular interactions between a compound like this compound and its biological targets is fundamental in drug discovery and chemical biology. Quantitative biophysical techniques are essential for elucidating the precise mechanisms of these interactions. By measuring the thermodynamic and kinetic parameters of binding, researchers can build a detailed picture of the molecular recognition process, guiding the rational design of more potent and selective molecules. Two of the most powerful and widely used techniques for this purpose are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC) is a gold-standard technique for the direct measurement of the heat changes that occur during a binding event in solution. This method provides a complete thermodynamic profile of a molecular interaction in a single experiment.
In a typical ITC experiment, a solution of this compound would be titrated into a sample cell containing its target macromolecule (e.g., a protein or nucleic acid) at a constant temperature. The instrument measures the minute amounts of heat released (exothermic reaction) or absorbed (endothermic reaction) upon each injection. The resulting data are plotted as heat change per injection versus the molar ratio of the ligand to the macromolecule.
Analysis of this binding isotherm yields several key thermodynamic parameters:
Binding Affinity (Ka) and Dissociation Constant (Kd) : These values quantify the strength of the interaction. A high Ka (or low Kd) indicates a strong binding affinity.
Enthalpy Change (ΔH) : This parameter measures the change in heat content of the system upon binding. It reflects the energy changes associated with the formation and breaking of non-covalent bonds (e.g., hydrogen bonds, van der Waals interactions).
Stoichiometry (n) : This determines the ratio of the ligand to the target molecule in the formed complex (e.g., 1:1 or 2:1).
Entropy Change (ΔS) : Calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS), this value reflects the change in the system's disorder upon binding, including conformational changes and the release of bound water molecules.
A hypothetical data table for an ITC analysis of this compound binding to a target protein might look like this:
| Parameter | Value | Units |
| Stoichiometry (n) | 1.05 (± 0.1) | |
| Dissociation Constant (Kd) | 5.2 | µM |
| Enthalpy Change (ΔH) | -12.5 (± 0.5) | kcal/mol |
| Entropy Change (ΔS) | 8.7 | cal/mol·K |
| Gibbs Free Energy (ΔG) | -7.1 | kcal/mol |
This table is illustrative and does not represent actual experimental data for the specified compound.
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of molecular interactions. It provides crucial kinetic data, detailing the rates at which a complex forms and dissociates.
In an SPR experiment, the target macromolecule is typically immobilized on the surface of a sensor chip. A solution containing this compound (the analyte) is then flowed over this surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in resonance units (RU).
The resulting sensorgram plots RU versus time and has distinct phases:
Association Phase : The analyte solution is flowed over the sensor, and the curve shows the binding event as an increase in RU. The rate of this increase is the association rate.
Equilibrium Phase : The binding reaches a steady state where the rates of association and dissociation are equal.
Dissociation Phase : A buffer solution without the analyte is flowed over the surface, and the curve shows the dissociation of the complex as a decrease in RU. The rate of this decrease is the dissociation rate.
From these data, the following kinetic parameters are determined:
Association Rate Constant (ka or kon) : Measures how quickly the compound binds to its target.
Dissociation Rate Constant (kd or koff) : Measures how quickly the compound dissociates from its target. A slow koff often indicates a long-lasting biological effect.
Equilibrium Dissociation Constant (KD) : Calculated as the ratio of kd/ka, this value represents the binding affinity and can be used to validate data from other methods like ITC.
A hypothetical data table for an SPR analysis of this compound could be presented as follows:
| Analyte Concentration (nM) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) |
| 1000 | 1.5 x 104 | 7.5 x 10-3 | 500 |
| 500 | 1.6 x 104 | 7.8 x 10-3 | 488 |
| 250 | 1.4 x 104 | 7.2 x 10-3 | 514 |
| 125 | 1.5 x 104 | 7.6 x 10-3 | 507 |
| Average | 1.5 x 104 | 7.5 x 10-3 | 502 |
This table is illustrative and does not represent actual experimental data for the specified compound.
Together, ITC and SPR provide a comprehensive biophysical characterization of molecular interactions, offering insights into both the thermodynamic driving forces and the kinetic behavior of the binding event. Such data would be invaluable for understanding the mechanism of action of this compound.
Structure Activity Relationship Sar Studies of 2,3 Dihydro 4h Pyrano 2,3 C Pyridin 4 One Analogues
Correlation of Structural Diversity with In Vitro Biological Activity Profiles
The biological activity of pyrano[2,3-c]pyridine derivatives can be significantly modulated by altering substituents and modifying the core scaffold. These changes can impact the compound's interaction with biological targets, thereby affecting its efficacy and selectivity.
The introduction of various substituents at different positions of the pyrano[2,3-c]pyridine core has been shown to have a profound effect on the biological activity of these compounds. For instance, in a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which share a similar fused heterocyclic system, certain modifications led to promising anti-glioma properties. One compound from this series demonstrated inhibitory activity against the kinase AKT2/PKBβ, a key player in oncogenic pathways in glioma. dundee.ac.uk
In another study focusing on pyrano[2,3-d]pyrimidine diones, the nature of the substituent on a phenyl ring influenced their urease inhibitory activity. Compounds with hydrophobic substituents on the phenyl ring, particularly those with electron-donating groups, exhibited good inhibitory activity, suggesting that hydrophobic interactions with the active site of the enzyme are crucial for preventing substrate hydrolysis. nih.gov
Furthermore, research on pyrano[2,3-c]pyrazole derivatives as potential human coronavirus inhibitors revealed that specific compounds exhibited significant antiviral action during the replication phase. mdpi.com The variation in antiviral efficacy among the synthesized compounds underscores the importance of the substitution pattern for biological activity.
Table 1: Impact of Substituents on the Biological Activity of Pyrano-Pyridinone Analogues
| Compound Class | Substituent/Modification | Biological Activity | Key Findings |
| N-(4-chlorophenyl) pyrano[2,3-c]pyrazoles | Varied substitutions on the pyrazole (B372694) ring | Anti-glioma, Kinase inhibition (AKT2/PKBβ) | A specific compound (4j) showed potent anti-glioma activity and inhibition of 3D neurosphere formation. dundee.ac.uk |
| Pyrano[2,3-d]pyrimidine diones | Hydrophobic substitutes on the phenyl ring | Urease inhibition | Electron-donating groups and hydrophobicity enhance inhibitory activity. nih.gov |
| Pyrano[2,3-c]pyrazole derivatives | Various substitutions on the pyran and pyrazole rings | Antiviral (Human coronavirus 229E) | Certain compounds showed a high selectivity index and significant inhibition of viral replication. mdpi.com |
This table is generated based on the provided text and is for illustrative purposes.
Modifications to the core scaffold of pyrano-pyridinone analogues can lead to significant shifts in their selectivity for different biological targets. A notable example, although on a related pyridinylimidazole scaffold, demonstrates how altering the substitution pattern can shift inhibitory activity from p38α mitogen-activated protein kinase (MAPK) to the closely related c-Jun N-terminal kinase (JNK) 3. nih.gov A small methyl group addressing a hydrophobic region was key to this shift in selectivity. nih.gov This principle of exploiting subtle differences in the topology of ATP-binding sites of kinases is a common strategy in the design of selective inhibitors.
The development of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold led to the discovery of a potent and selective PI3Kα inhibitor. nih.gov This highlights how the fusion of an additional ring system to the pyrano-pyridine core can enhance selectivity for a specific isoform within a protein family.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
QSAR and cheminformatics provide a quantitative framework for understanding the relationship between the chemical structure and biological activity of a series of compounds. These computational approaches are invaluable for predicting the activity of novel compounds and for guiding the design of more effective molecules.
QSAR models are mathematical equations that correlate the biological activity of a set of compounds with their physicochemical properties, which are represented by molecular descriptors. A statistically significant QSAR model was developed for a series of bronchodilatory active 4H-pyrano[3,2-c]pyridine-3-carbonitriles, which are isomers of the title compound. nih.gov This model, which had a high correlation coefficient (R² = 0.824) and good predictive ability (R²cv = 0.724), was able to describe the bioactivity of these compounds. nih.gov The development of such models typically involves the calculation of a large number of molecular descriptors, followed by the selection of the most relevant ones using statistical methods like multiple linear regression (MLR).
The validation of QSAR models is a critical step to ensure their robustness and predictive power. This is often done using internal validation techniques like cross-validation (leave-one-out or leave-many-out) and external validation with a set of compounds not used in the model development.
The selection of appropriate molecular descriptors is fundamental to the development of a meaningful QSAR model. researchgate.net These descriptors quantify various aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity. nih.gov For the pyrano-pyridinone scaffold and its analogues, a combination of different classes of descriptors is likely to be important for modeling their biological activity. These can include:
Constitutional descriptors: These describe the basic molecular composition, such as molecular weight and atom counts.
Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching.
Quantum-chemical descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the dipole moment. nih.gov
3D descriptors: These describe the 3D shape and steric properties of the molecule.
The interpretation of the selected descriptors in a QSAR model provides insights into the structural features that are important for the desired biological activity. For example, a positive coefficient for a descriptor related to hydrophobicity (like LogP) would suggest that increasing the lipophilicity of the compound could lead to higher activity. Similarly, the significance of electronic descriptors can point to the importance of specific electronic interactions with the biological target.
Applications of 2,3 Dihydro 4h Pyrano 2,3 C Pyridin 4 One in Chemical Synthesis and As Building Blocks
Role as a Versatile Synthetic Intermediate
The 2,3-dihydro-4H-pyrano[2,3-c]pyridin-4-one core is a "privileged structure," possessing multiple reaction sites that allow for diverse chemical transformations. nih.gov The electrophilic nature of the carbonyl group, coupled with the nucleophilic potential of the pyridine (B92270) nitrogen and the reactivity of the dihydropyran ring, makes it an ideal substrate for constructing more elaborate molecular architectures.
The pyrano[2,3-c]pyridine skeleton serves as a foundational template for synthesizing more complex, polycyclic heterocyclic systems. The strategic placement of functional groups on this core allows for subsequent cyclization reactions, leading to novel fused ring structures. Research on analogous compounds demonstrates that such scaffolds are frequently employed to build multicyclic systems with potential biological activity. ias.ac.in
A key strategy involves the reaction of a functionalized pyrano[2,3-c]pyridine derivative to form an even larger fused system. For instance, a closely related compound, 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-thiocarboxamide, has been used as a precursor to synthesize 2-aryl-6-hydroxymethyl-9-methyl-3,5-dihydro-4H-pirido[4′,3′:5,6]pyrano[2,3-d]pyrimidine-4-thiones. orientjchem.org This transformation involves the condensation with aromatic aldehydes to build a new pyrimidine (B1678525) ring fused to the existing pyranopyridine structure, highlighting the utility of the pyrano[2,3-c]pyridine core in elaborating complex heterocyclic frameworks. orientjchem.org
The reactivity of related pyrano[2,3-c]pyrazole systems further illustrates this potential. These compounds are often synthesized through multicomponent reactions and then serve as starting materials for building fused pyrazole (B372694), pyridine, pyrimidine, and diazepine (B8756704) rings. tandfonline.com This approach underscores the modularity of using such fused systems to access diverse chemical matter.
Table 1: Examples of Fused Heterocycles Synthesized from Pyrano-Fused Precursors
| Precursor Scaffold | Reagents | Resulting Fused System | Reference |
|---|---|---|---|
| Pyrano[2,3-c]pyridine | Aromatic Aldehydes | Pyrido[4',3':5,6]pyrano[2,3-d]pyrimidine | orientjchem.org |
| Pyrano[2,3-c]pyrazole | Nitrogen & Carbon Nucleophiles | Fused Pyrazole, Pyridine, Pyrimidine, Diazepine | tandfonline.com |
| Pyrano[2,3-d]pyrimidine | Thiourea, Phenyl isothiocyanate | Pyrano[2,3-d:5,6-d']dipyrimidine | rsc.org |
While no direct total synthesis of a natural product using this compound has been reported, pyran and pyranone rings are widespread motifs in a variety of biologically active natural products, including alkaloids, polyether antibiotics, and fungal metabolites. nih.govresearchgate.net The synthesis of these natural products often relies on the construction of a core pyranone ring, which is later elaborated.
The 2,3-dihydro-4H-pyran-4-one moiety itself is a key intermediate in the synthesis of various bioactive molecules. organic-chemistry.org Its presence in the fused this compound structure suggests that this compound could serve as a valuable chiral building block or advanced intermediate for creating analogues of natural products that contain a pyranone fused to a nitrogenous ring system. The synthesis of pyranone-containing natural products like (–)-ochratoxin α and 8-desmethyleleutherin demonstrates the strategic importance of pyranone intermediates. researchgate.net
Integration into Catalytic Systems and Ligand Design
The design of ligands for catalysis is a cornerstone of modern synthetic chemistry. Heterocyclic compounds, particularly those containing nitrogen and oxygen atoms like this compound, are excellent candidates for ligand design. The pyridine nitrogen and the pyranone carbonyl oxygen can act as coordination sites for metal centers.
The rigid, fused ring structure of the pyrano-pyridinone scaffold can provide a well-defined geometry, which is crucial for creating selective catalysts. Although specific examples involving this compound are not prominent in the literature, the principle is well-established with related structures. For example, chromium-salen complexes have been used to catalyze the hetero-Diels-Alder reaction to produce 2,3-dihydro-4H-pyran-4-ones. organic-chemistry.org This indicates the compatibility of the pyranone ring system with metal-based catalytic processes. The development of ligands based on the pyrano[2,3-c]pyridin-4-one framework could lead to novel catalysts for asymmetric synthesis and other transformations.
Development of Novel Synthetic Methodologies Leveraging Pyrano-Pyridinone Reactivity
The development of novel synthetic methods often relies on the unique reactivity of specific chemical scaffolds. The this compound structure offers several avenues for methodological innovation. The reactivity of the enone system within the dihydropyranone ring allows for various conjugate addition and cycloaddition reactions.
Multicomponent reactions (MCRs) are a powerful tool for the efficient synthesis of complex heterocyclic molecules, and pyran-fused systems are often the products of such reactions. nih.govresearchgate.net For example, the synthesis of pyrano[2,3-c]pyrazoles and pyrano[2,3-d]pyrimidines is frequently achieved through one-pot, three- or four-component strategies. nih.govarkat-usa.org These methodologies could be adapted for the synthesis of this compound derivatives.
Conversely, the pyrano-pyridinone core itself can be used to develop new synthetic transformations. The inherent reactivity of the scaffold can be exploited to create new carbon-carbon and carbon-heteroatom bonds. For instance, Pd-catalyzed coupling reactions have been successfully applied to 5-trifloylsubstituted pyrano[2,3-c]pyrazoles to introduce new aryl and carbo-functionalized groups, a strategy that could foreseeably be applied to the pyrano[2,3-c]pyridin-4-one system. mdpi.com
Table 2: Potential Synthetic Reactions Involving the Pyrano-Pyridinone Core
| Reaction Type | Potential Reagents/Conditions | Expected Outcome | Reference Analogy |
|---|---|---|---|
| Multicomponent Synthesis | Aldehydes, Active Methylene (B1212753) Compounds, Amines | Formation of substituted pyrano[2,3-c]pyridines | nih.govnih.gov |
| Nucleophilic Addition | Grignard reagents, Organolithiums | Addition to the C4-carbonyl group | General Carbonyl Chemistry |
| Conjugate Addition | Michael donors (e.g., malonates, amines) | Addition to the α,β-unsaturated ketone system | researchgate.net |
| Cross-Coupling Reactions | Arylboronic acids, Organostannanes (with a triflated precursor) | Functionalization of the pyran or pyridine ring | mdpi.com |
Advanced Analytical and Spectroscopic Characterization of 2,3 Dihydro 4h Pyrano 2,3 C Pyridin 4 One
High-Resolution Mass Spectrometry for Precise Molecular Identification and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial characterization of a compound, providing a highly accurate mass measurement of the molecular ion. nih.gov This precision allows for the determination of the elemental composition, which serves as a primary confirmation of the molecular formula. nih.gov Techniques like electrospray ionization (ESI) are gentle and typically produce the protonated molecule [M+H]⁺, from which the exact mass is calculated.
Once the molecular formula is confirmed, fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides vital clues about the compound's structure. By inducing fragmentation of the molecular ion, a characteristic pattern of daughter ions is produced. The fragmentation of 4H-pyran-4-one and pyridin-4-one derivatives often involves characteristic losses of small neutral molecules like carbon monoxide (CO), carbon dioxide (CO2), and ketene (B1206846) (CH₂=C=O). researchgate.net For the 2,3-Dihydro-4H-pyrano[2,3-c]pyridin-4-one scaffold, a key fragmentation pathway would be a retro-Diels-Alder reaction in the dihydropyran ring, leading to the cleavage of the heterocyclic system. nih.gov Analysis of these fragments helps to piece together the connectivity of the molecule.
Table 1: Predicted High-Resolution Mass Spectrometry Fragmentation Data for this compound This table is predictive, based on common fragmentation patterns of related heterocyclic systems.
| Fragment Ion (m/z) | Proposed Structure/Fragment Lost |
| 150.0555 | [M+H]⁺ (C₈H₈NO₂) |
| 122.0606 | [M+H - CO]⁺ |
| 106.0657 | [M+H - CO₂]⁺ |
| 94.0422 | [C₆H₄NO]⁺ (Pyridine ring fragment) |
| 78.0344 | [C₅H₄N]⁺ (Pyridine fragment) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity within the molecule.
For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the pyridine (B92270) ring and the aliphatic protons of the dihydropyran ring. The protons at C2 and C3 would likely appear as coupled multiplets in the aliphatic region (typically 2.5-5.0 ppm), with their specific chemical shifts and coupling constants providing information about their spatial relationship. thescipub.com The aromatic protons on the pyridine ring would resonate at lower field (typically 7.0-8.5 ppm).
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C4) would be easily identifiable by its characteristic downfield chemical shift (>160 ppm). mdpi.com Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively establish the structure by showing proton-proton couplings, direct carbon-proton attachments, and long-range carbon-proton correlations, respectively. mdpi.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Predicted values are based on data from analogous dihydropyridinone and pyranone structures. thescipub.comrsc.org
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 2 | ~4.5 - 4.8 (t) | ~65 - 75 |
| 3 | ~2.8 - 3.1 (t) | ~35 - 45 |
| 4 | - | >160 |
| 4a | - | ~155 - 165 |
| 5 | ~8.2 - 8.5 (d) | ~145 - 155 |
| 6 | ~7.2 - 7.5 (dd) | ~120 - 130 |
| 8 | ~8.5 - 8.8 (d) | ~140 - 150 |
| 8a | - | ~115 - 125 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise arrangement of atoms in the solid state. This technique yields a three-dimensional model of the molecule, confirming its connectivity and providing accurate data on bond lengths, bond angles, and torsional angles. mdpi.com For chiral molecules, X-ray crystallography can determine the absolute stereochemistry, which is crucial for pharmacological studies. While the parent this compound is achiral, this technique would be essential for analyzing any chiral derivatives.
The crystallographic data also reveals information about the crystal packing, including intermolecular interactions such as hydrogen bonding or π-stacking, which govern the solid-state properties of the compound. The data obtained from such an analysis includes the crystal system, space group, and unit cell dimensions.
Table 3: Representative Crystal Structure Data for a Fused Pyrido-Thiazine Analogue, 2,3-Diphenyl-2,3-dihydro-4H-pyrido[3,2-e] rsc.orgnist.govthiazin-4-one nih.gov
| Parameter | Value |
| Chemical Formula | C₁₉H₁₄N₂OS |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.069 (7) |
| b (Å) | 9.772 (7) |
| c (Å) | 10.150 (7) |
| α (°) | 80.320 (11) |
| β (°) | 63.737 (10) |
| γ (°) | 78.591 (12) |
| Volume (ų) | 787.4 (10) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Intermolecular Interaction Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. youtube.com These methods are excellent for identifying the functional groups present in a structure. americanpharmaceuticalreview.com The spectra produced are unique molecular fingerprints that can be used for identification and for studying intermolecular interactions. americanpharmaceuticalreview.com
For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically found in the 1650-1730 cm⁻¹ region. nih.gov Other key vibrations include the C-O-C (ether) stretching of the pyran ring (around 1050-1250 cm⁻¹) and the characteristic ring stretching modes of the pyridine moiety (typically in the 1400-1600 cm⁻¹ range). aps.orgresearchgate.net Raman spectroscopy provides complementary information, particularly for non-polar bonds and aromatic systems, and can be useful for studying the compound in aqueous media. researchgate.net
Table 4: Predicted Characteristic Vibrational Frequencies for this compound Frequencies are based on typical values for the functional groups and data from related pyridine and pyranone compounds. mdpi.comnih.govaps.org
| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | IR/Raman | 3000 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | IR/Raman | 2850 - 3000 | Medium |
| C=O Stretch (Ketone) | IR | 1670 - 1690 | Strong |
| C=N/C=C Stretch (Pyridine Ring) | IR/Raman | 1550 - 1610 | Strong-Medium |
| C-O-C Stretch (Ether) | IR | 1100 - 1250 | Strong |
| Pyridine Ring Breathing | Raman | 990 - 1050 | Strong |
Chiral Analysis and Enantiomeric Purity Assessment Techniques
The parent compound, this compound, is achiral and therefore does not exist as enantiomers. However, if a substituent were introduced at the C2 or C3 position of the dihydropyran ring, a stereocenter would be created, resulting in a chiral molecule. In such cases, the synthesis would likely produce a racemic mixture (an equal mixture of both enantiomers), and techniques for chiral analysis and separation would become critical.
The most common method for determining the enantiomeric purity, or enantiomeric excess (ee), of a chiral compound is chiral High-Performance Liquid Chromatography (HPLC). This technique uses a stationary phase that is itself chiral, allowing it to interact differently with each enantiomer. This differential interaction leads to different retention times, enabling both the separation and quantification of the two enantiomers.
Other techniques include chiral Supercritical Fluid Chromatography (SFC) and NMR spectroscopy using chiral shift reagents or chiral solvating agents. These reagents interact with the enantiomers to induce diastereomeric complexes that have different NMR chemical shifts, allowing for the determination of the enantiomeric ratio by integrating the corresponding signals. The development of methods to access enantiopure pyridinone derivatives is an active area of research, highlighting the importance of these analytical techniques for this class of compounds.
Emerging Research Applications of 2,3 Dihydro 4h Pyrano 2,3 C Pyridin 4 One
Design and Development of Chemical Probes for Biological System Interrogation
The pyrano[2,3-c]pyridine scaffold has been identified as a potentially useful intermediate in the synthesis of compounds aimed at biological targets. For instance, patent literature suggests that derivatives of the pyrano-[2,3-c]pyridine system are considered promising intermediates for developing new compounds to treat bacterial infections. This indicates that the core structure is of interest to medicinal chemists for its potential to interact with biological systems.
However, there is a lack of specific published research detailing the design, synthesis, and application of 2,3-Dihydro-4H-pyrano[2,3-c]pyridin-4-one itself as a chemical probe. Chemical probes are specialized molecules designed to study biological systems by selectively binding to a target (like a protein or enzyme) and allowing for its visualization or functional interrogation. The development of such a probe would require extensive research into its specific biological targets, binding affinity, selectivity, and the incorporation of a reporter group (e.g., a fluorophore), none of which is currently detailed in the available literature for this compound.
Potential Applications in Advanced Materials Science (e.g., Optoelectronic Materials, Polymers)
Currently, there is no specific research in the public domain that explores the application of this compound in advanced materials science. The potential for a heterocyclic compound like this to be used in optoelectronic materials would depend on its photophysical properties, such as its absorption and emission spectra, quantum yield, and charge-transport capabilities. Similarly, its use in polymers might involve its incorporation as a functional monomer to impart specific properties to the polymer chain. Without experimental or theoretical studies on these properties for this specific isomer, its utility in materials science remains purely speculative.
Utility in Chemo- and Biosensors for Specific Analyte Detection
The development of chemo- and biosensors relies on molecules that can selectively interact with a target analyte and produce a measurable signal. This often involves changes in fluorescence, color, or electrochemical properties upon binding. While various heterocyclic compounds are explored for these applications, there are no available studies that describe the use of this compound as a recognition element or signaling unit in a chemo- or biosensor. Research in this area would first need to establish the compound's selective binding properties for a specific analyte of interest, which has not been reported to date.
Future Research Perspectives and Advanced Methodological Trends
Integration of Artificial Intelligence and Machine Learning in Pyrano-Pyridinone Research
The synergy between artificial intelligence (AI) and medicinal chemistry is set to revolutionize the discovery and development of novel pyrano-pyridinone-based compounds. mdpi.com Machine learning (ML) algorithms are powerful tools for navigating the vast chemical space to identify and optimize drug candidates with greater speed and efficiency than traditional methods. mdpi.comnih.gov
Future applications in pyrano-pyridinone research will likely focus on several key areas. ML models, particularly graph neural networks (GNNs), can be trained on existing data to predict the biological activities and physicochemical properties of novel, un-synthesized derivatives. chemeurope.com This approach accelerates the identification of promising compounds by prioritizing synthetic efforts on candidates with the highest predicted potency and most favorable drug-like properties. nih.govnih.gov AI tools for de novo drug design can generate entirely new molecular structures based on the pyrano-pyridinone scaffold, optimized for binding to a specific biological target. nih.govpython-bloggers.com Furthermore, AI can significantly streamline synthesis planning by predicting reaction outcomes and identifying the most efficient synthetic routes, thereby reducing the time and resources spent on laboratory experimentation. researchgate.net
| AI/ML Application | Description | Potential Impact on Pyrano-Pyridinone Research |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) Modeling | ML algorithms analyze the relationship between the chemical structure of pyrano-pyridinone derivatives and their biological activity. nih.gov | Rapidly predicts the efficacy of new analogs, guiding lead optimization. |
| Binding Affinity Prediction | Deep learning models like DeepDTA use sequence information to predict the binding affinity between a compound and a protein target. python-bloggers.com | Enables high-throughput virtual screening to identify derivatives that bind strongly to specific disease targets. |
| ADME/Tox Prediction | AI models predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of novel compounds. | Allows for early-stage filtering of candidates with poor pharmacokinetic profiles, reducing late-stage failures. |
| De Novo Drug Design | Generative models create novel molecular structures tailored to specific properties or target binding sites. python-bloggers.com | Designs unique pyrano-pyridinone derivatives with enhanced activity and novelty. |
| Retrosynthesis Planning | AI algorithms predict optimal synthetic pathways for target molecules. researchgate.net | Accelerates the synthesis of complex pyrano-pyridinone derivatives by suggesting efficient reaction sequences. |
Exploration of Unconventional Synthetic Pathways and Reaction Modes
While traditional synthetic methods have been instrumental, the future of pyrano-pyridinone synthesis lies in the development of more efficient, sustainable, and versatile strategies. Research is shifting towards unconventional pathways that offer advantages such as reduced reaction times, higher yields, and access to greater molecular diversity.
A primary focus will be on the expanded use of multi-component reactions (MCRs). These one-pot procedures, where multiple starting materials react to form a complex product, are highly efficient for building the pyrano-pyridinone core and its derivatives. nih.govresearchgate.net The development of novel MCRs will enable the rapid generation of large libraries of compounds for biological screening. Another key trend is the adoption of green chemistry principles, including the use of eco-friendly solvents like water, and the application of organocatalysts or nanocatalysts to minimize environmental impact. researchgate.netacs.org Furthermore, exploring novel energy sources such as microwave and ultrasound irradiation can dramatically shorten reaction times and improve yields compared to conventional heating. nih.govnih.gov The investigation of novel reaction mechanisms, such as transannular migration or tandem isomerization-cyclization reactions, could open doors to previously inaccessible structural analogs of 2,3-Dihydro-4H-pyrano[2,3-c]pyridin-4-one. nih.govacs.org
| Synthetic Approach | Description | Advantages for Pyrano-Pyridinone Synthesis |
|---|---|---|
| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single step to form a complex product. researchgate.net | High atom economy, operational simplicity, rapid library generation. |
| Green Catalysis | Utilizing environmentally benign catalysts, such as organocatalysts (e.g., DABCO) or reusable nanocatalysts. researchgate.net | Reduced waste, milder reaction conditions, increased sustainability. |
| Microwave/Ultrasound-Assisted Synthesis | Using non-conventional energy sources to accelerate chemical reactions. nih.gov | Significant reduction in reaction times, improved yields, enhanced reaction control. |
| Flow Chemistry | Performing reactions in a continuously flowing stream rather than a batch-wise process. | Precise control over reaction parameters, improved safety, and scalability. |
| Photocatalysis | Using light to drive chemical reactions, often enabling unique bond formations. | Access to novel reaction pathways and molecular scaffolds under mild conditions. |
Identification of Novel Biological Targets and Undiscovered Mechanistic Insights
The therapeutic potential of this compound and its derivatives is directly linked to their interaction with biological targets. While existing research has identified activities against targets like various kinases (e.g., EGFR, VEGFR-2) and GTPases (e.g., RalA), a significant opportunity lies in the discovery of novel molecular targets and the elucidation of new mechanisms of action. nih.govnih.gov
Future research will employ advanced chemical biology and proteomic techniques to achieve this. Target deconvolution methods, such as affinity chromatography coupled with mass spectrometry or activity-based protein profiling (ABPP), can be used to "pull down" the specific protein binding partners of pyrano-pyridinone derivatives from cell lysates. This unbiased approach can reveal completely new targets that were not predicted by computational models. Once a target is identified, further studies will be needed to understand the compound's effect on cellular signaling pathways. This involves analyzing changes in protein expression, post-translational modifications, and metabolite levels following treatment with the compound. Such mechanistic studies are crucial for understanding not only the primary mode of action but also potential off-target effects and resistance mechanisms. youtube.com The discovery of compounds that modulate novel or "undruggable" targets could provide new therapeutic strategies for a range of diseases, from cancer to viral infections. nih.govekb.egnih.gov
Advancements in Spectroscopic and Imaging Modalities for Compound Analysis and Tracking
A deep understanding of the structure and behavior of this compound derivatives requires sophisticated analytical techniques. While standard methods like NMR and mass spectrometry remain fundamental orientjchem.org, future research will increasingly rely on more advanced modalities for both static analysis and dynamic tracking in biological systems.
High-resolution techniques such as single-crystal X-ray crystallography will be essential for unambiguously determining the three-dimensional structure of these molecules, providing critical insights into their conformation and intermolecular interactions. nih.gov In the realm of biological investigation, a major trend is the development of pyrano-pyridinone derivatives that are intrinsically fluorescent or can be tagged with fluorescent probes. Such compounds enable the use of advanced microscopy techniques, like confocal or super-resolution microscopy, to visualize their subcellular localization and track their movement within living cells in real-time. This provides invaluable information about where the compound accumulates and interacts with its biological targets. mdpi.com Furthermore, imaging mass spectrometry could be employed to map the distribution of the parent compound and its metabolites within tissue sections, offering a detailed picture of its pharmacokinetic properties at a microscopic level.
| Technique | Application in Pyrano-Pyridinone Research | Type of Information Gained |
|---|---|---|
| Single-Crystal X-ray Crystallography | Determining the precise 3D atomic structure of a compound in its solid state. nih.gov | Unambiguous structural confirmation, bond lengths, bond angles, stereochemistry, and crystal packing. |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Elucidating complex molecular structures and connectivity through correlations between different nuclei. | Detailed structural assignment, especially for complex derivatives and isomers. |
| Fluorescence Microscopy | Visualizing the distribution of fluorescently-tagged or intrinsically fluorescent pyrano-pyridinone derivatives in cells. mdpi.com | Subcellular localization, target engagement, and real-time tracking of compound dynamics. |
| Mass Spectrometry Imaging (MSI) | Mapping the spatial distribution of molecules in a biological tissue sample without labeling. | Tissue-specific accumulation of the drug and its metabolites, providing pharmacokinetic data at a microscopic level. |
| Circular Dichroism (CD) Spectroscopy | Analyzing the interaction of chiral pyrano-pyridinone derivatives with chiral biological macromolecules like proteins or DNA. | Information on binding modes and conformational changes of the target macromolecule upon compound binding. |
Q & A
Q. What are the established synthetic routes for 2,3-dihydro-4H-pyrano[2,3-c]pyridin-4-one, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via:
- Trifluoroacetic acid (TFA)-mediated cyclization : Reacting pyrazole derivatives with TFA under reflux (80–100°C) to form the bicyclic structure .
- Acetic anhydride reflux : Heating intermediates (e.g., substituted pyridines) with acetic anhydride at 160°C for 1.5 hours, followed by basification and purification via silica gel chromatography (25% yield reported) .
- Multi-step catalysis : Using sodium acetate as a base and Pd(PPh₃)₄ for cross-coupling reactions to introduce substituents .
Key Variables :
| Method | Catalyst/Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| TFA cyclization | Trifluoroacetic acid | 80–100°C | ~40% | |
| Acetic anhydride | Sodium acetate | 160°C | 25% | |
| Cross-coupling | Pd(PPh₃)₄, THF | RT–80°C | 50–70% |
Lower yields in acetic anhydride methods may arise from side reactions, while Pd-catalyzed routes offer better regioselectivity .
Q. How is the structure of this compound confirmed analytically?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include δ 3.94 ppm (pyran CH₂), δ 8.79–8.83 ppm (pyridine protons), and carbonyl carbons at ~154 ppm .
- Mass spectrometry (APCI) : Molecular ion peaks at m/z 149.15 (C₈H₇NO₂) with fragmentation patterns confirming the bicyclic core .
- Elemental analysis : Carbon (67.82%) and nitrogen (4.94%) content align with the molecular formula C₈H₇NO₂ .
Advanced Research Questions
Q. How can solvent selection optimize the synthesis of pyrano-pyridine derivatives, and what contradictions exist in reported yields?
Methodological Answer: Solvent polarity significantly impacts cyclization efficiency:
- Polar aprotic solvents (DMF, acetonitrile) : Enhance reaction rates but may reduce yields due to byproduct formation .
- Non-polar solvents (toluene) : Improve regioselectivity but require higher temperatures .
Contradictions :
Q. What strategies resolve discrepancies in biological activity data for this compound across binding assays?
Methodological Answer: Discrepancies arise from:
- Target protein conformation : Use SPR (surface plasmon resonance) to validate binding kinetics under standardized buffer conditions (e.g., pH 7.4, 25°C) .
- Ligand purity : HPLC purification (>95% purity) minimizes off-target effects .
- Assay interference : Counter-screen with fluorescence quenching controls to exclude false positives .
Q. How do substituents at the pyran ring influence the compound’s electronic properties and reactivity?
Methodological Answer: Substituents alter electron density and ring strain:
- Electron-withdrawing groups (NO₂, Cl) : Increase electrophilicity at the carbonyl group, enhancing nucleophilic attack (e.g., by amines) .
- Electron-donating groups (OCH₃) : Stabilize the pyran ring, reducing ring-opening reactions .
Computational Validation :
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Flammability : Store in flame-resistant cabinets (flash point: <23°C) .
- Ventilation : Use fume hoods to prevent inhalation of vapors (TLV: 10 ppm) .
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb with vermiculite .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for this compound in cancer cell lines?
Methodological Answer: Variations arise from:
- Cell line heterogeneity : MDA-MB-231 (triple-negative breast cancer) vs. MCF-7 (ER+) may show differential sensitivity due to receptor expression .
- Assay duration : IC₅₀ values decrease by 30–50% when exposure time increases from 24h to 72h .
- Metabolic stability : Use LC-MS to quantify intracellular compound levels and adjust for degradation .
Advanced Characterization Techniques
Q. What advanced spectroscopic methods elucidate the tautomeric equilibria of this compound?
Methodological Answer:
- Variable-temperature NMR : Monitor proton shifts between 25°C and −40°C to identify keto-enol tautomers .
- IR spectroscopy : Detect O–H stretches (3200–3600 cm⁻¹) in enol forms and C=O stretches (1680–1720 cm⁻¹) in keto forms .
Application-Oriented Questions
Q. How can this compound serve as a precursor for synthesizing fused heterocycles with enhanced bioactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
